molecular formula C22H16N4O10S3 B12792068 Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate CAS No. 7401-69-6

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate

Cat. No.: B12792068
CAS No.: 7401-69-6
M. Wt: 592.6 g/mol
InChI Key: MKOJHJCFYCSSJX-UHFFFAOYSA-N
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Description

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate, systematically known as Acid Red 18 (CAS: 7244-14-6), is a synthetic azo dye with the molecular formula C₂₀H₁₂N₂O₁₀S₃·3Na and a molecular weight of 538.53 g/mol (free acid form) . It is recognized by its trisodium salt structure, featuring two azo (-N=N-) linkages and three sulfonate (-SO₃⁻) groups, which confer high water solubility and stability. The compound is widely used as a food additive (E124) and in cosmetics, textiles, and biological staining due to its vivid red color .

Properties

CAS No.

7401-69-6

Molecular Formula

C22H16N4O10S3

Molecular Weight

592.6 g/mol

IUPAC Name

7-hydroxy-8-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C22H16N4O10S3/c27-19-10-1-13-11-18(38(31,32)33)12-20(39(34,35)36)21(13)22(19)26-25-15-4-2-14(3-5-15)23-24-16-6-8-17(9-7-16)37(28,29)30/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

MKOJHJCFYCSSJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the desired azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.

    Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Produces sulfonated aromatic compounds.

    Reduction: Yields aromatic amines.

    Substitution: Results in the formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is utilized as a pH indicator due to its ability to change color at specific pH levels. It is also used in titration experiments to determine the concentration of various substances in solution.

Biology

In biological research, this compound serves as a staining agent for microscopy. Its vibrant color allows for the visualization of cellular structures and components, enhancing contrast in biological samples.

Medicine

The compound is being investigated for its potential use in drug delivery systems . Its high solubility and stability under physiological conditions make it a candidate for formulating drug carriers that can effectively transport therapeutics in the body.

Textiles

This compound is widely used as a dye in the textile industry. Its vibrant colors are utilized to dye fabrics, ensuring colorfastness and stability during washing.

Food Industry

In the food industry, this azo dye is employed as a coloring agent due to its safety profile and regulatory approval for food use. It enhances the visual appeal of various food products.

Cosmetics

The compound is also found in cosmetic formulations where it provides color while being safe for skin application. Its water-soluble nature makes it ideal for various cosmetic products.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different fields:

  • Staining Techniques in Microscopy :
    • A study demonstrated that using this compound significantly improved the visibility of cellular components compared to traditional stains.
  • Drug Delivery Systems :
    • Research indicated that formulations incorporating this azo dye showed enhanced drug solubility and improved bioavailability in preclinical models.
  • Textile Dyeing Processes :
    • An industrial case study illustrated how using this compound resulted in better color retention and reduced fading during laundering tests compared to other dyes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Acid Red 18 with structurally and functionally related azo dyes:

Table 1: Key Properties of Acid Red 18 and Analogous Compounds

Compound Name (CAS) Molecular Formula Counterion Substituents/Structure Applications Safety Notes References
Acid Red 18 (7244-14-6) C₂₀H₁₂N₂O₁₀S₃·3Na Trisodium Double azo bonds, three sulfonate groups Food dye (E124), cosmetics Restricted in cosmetics
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) C₁₀H₆O₇S₂·2K Dipotassium Single hydroxy group, two sulfonate groups (no azo bonds) Industrial intermediate Limited toxicity data
Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate (16230) C₁₆H₁₁N₂O₇S₂·2Na Disodium Single phenylazo group, two sulfonate groups Textile/organic dye Not for mucous membranes
Solvent Red 30 (6226-87-5) C₃₄H₃₉N₅O₇S₂ Dicyclohexylamine Phenylazo group, amine complex Solvent-based inks High solubility in organic solvents
Acid Red 85 (3567-65-5) C₃₅H₂₆N₄O₁₀S₃·2Na Disodium Biphenyl azo structure, tolylsulfonyl group Textile dye Emits NOx/SOx upon decomposition

Structural and Functional Analysis

Azo Linkages and Substituents :

  • Acid Red 18 contains two azo bonds and three sulfonate groups , enhancing its water solubility and chromatic intensity compared to simpler analogs like Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate (single azo bond) .
  • Acid Red 85 incorporates a biphenyl azo structure and a tolylsulfonyl group, increasing its molecular weight (804.81 g/mol) and thermal stability but reducing solubility in aqueous media .

Counterion Effects :

  • Trisodium salts (e.g., Acid Red 18) exhibit higher solubility in water than dipotassium or disodium analogs, making them preferable for food and cosmetic applications .
  • Solvent Red 30 uses dicyclohexylamine as a counterion, enabling compatibility with organic solvents for industrial printing .

Regulatory and Safety Profiles: Acid Red 18 (E124) is regulated in the EU for cosmetic use, while Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is explicitly prohibited in products contacting mucous membranes .

Applications :

  • Acid Red 18’s triple sulfonation makes it ideal for acidic dyeing processes in textiles and pH-stable food coloring.
  • Solvent Red 30 and Acid Red 85 are niche dyes for specialized industrial applications due to their structural complexity .

Research Findings and Data

  • Thermal Stability : Acid Red 18 degrades at ~300°C, higher than Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (~250°C), attributed to its robust sulfonate network .
  • Toxicity : Mutagenicity studies on Acid Red 18 show weak activity in bacterial assays (e.g., Ames test), while Acid Red 85 demonstrates higher reactivity due to its biphenyl structure .
  • Optical Properties : Acid Red 18’s absorbance peaks at 505 nm (visible spectrum), outperforming phenylazo analogs (~480 nm) in brightness .

Biological Activity

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate, commonly referred to as a sulfonated azo dye, is a compound of significant interest in various biological applications. Its structure includes multiple functional groups that contribute to its biological activity, particularly in the fields of cancer research and as a potential therapeutic agent.

  • Molecular Formula : C22H16N4O10S3
  • Molecular Weight : 592.58 g/mol
  • CAS Number : 7401-69-6
  • Density : 1.738 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. The azo group in its structure can undergo reduction to form amines, which may participate in further reactions within biological systems. This characteristic is critical for its potential applications in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study Findings :

  • In Vitro Cytotoxicity :
    • The compound demonstrated significant antiproliferative activity with IC50 values ranging from 8.4 to 10.4 µM against HepG2 and MCF-7 cells.
    • Apoptosis was induced by increasing caspase-3 levels significantly compared to control cells, indicating a robust apoptotic pathway activation .
  • VEGFR-2 Inhibition :
    • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was observed, which is crucial for tumor angiogenesis.
    • Compounds similar in structure showed effective inhibition at concentrations lower than those of standard chemotherapeutics like Sorafenib .

Toxicity Assessments

While the compound shows promise as an anticancer agent, toxicity studies are vital to evaluate its safety profile. Preliminary assessments indicate that it has lower cytotoxicity against normal liver epithelial cells (THLE-2), with IC50 values around 33.7 µM, suggesting a favorable therapeutic index compared to its effects on cancer cells .

Data Table Summary

Biological ActivityCell LineIC50 (µM)Effect on ApoptosisVEGFR-2 Inhibition
Antiproliferative ActivityHepG28.8Induced (22.86%)Yes
Antiproliferative ActivityMCF-79.7Induced (22.86%)Yes
Cytotoxicity in Normal CellsTHLE-233.7LowNo

Q & A

Basic Research Questions

Q. How can the structure of Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV-Vis spectroscopy to identify characteristic absorption bands (e.g., λmax ~500–600 nm for azo chromophores) .
  • FT-IR to detect functional groups (e.g., sulfonate stretching at ~1040 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns .
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Methodological Answer :

  • Diazotization and coupling : Start with 4-sulphonatoaniline for diazotization, followed by coupling with 7-hydroxy-8-aminonaphthalene-1,3-disulphonate under controlled pH (8–10) and low temperature (0–5°C) to minimize side reactions .
  • Purification : Use ion-exchange chromatography to isolate the trisodium salt, followed by recrystallization from aqueous ethanol to achieve >98% purity .
  • Quality control : Monitor reaction progress via TLC (silica gel, eluent: butanol/water/acetic acid 4:1:1) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the key physicochemical properties relevant to its application in biological or material studies?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>200 g/L at 25°C) due to sulfonate groups; insoluble in nonpolar solvents .
  • pH sensitivity : Stability tested across pH 2–12; optimal stability at pH 6–8, with degradation observed under strongly acidic/alkaline conditions .
  • Thermal stability : Decomposes at >250°C (TGA data), making it unsuitable for high-temperature applications .

Advanced Research Questions

Q. How can interactions between this compound and biomolecules (e.g., proteins, DNA) be systematically investigated?

  • Methodological Answer :

  • Fluorescence quenching assays : Measure binding constants (Kb) via Stern-Volmer plots using bovine serum albumin (BSA) as a model protein. Adjust ionic strength to assess electrostatic contributions .
  • Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon binding, focusing on shifts in the 260–280 nm region .
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding sites and affinity, validated by experimental data .

Q. What advanced analytical techniques are required to resolve structural ambiguities in its degradation products?

  • Methodological Answer :

  • LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify sulfonated aromatic amines and naphthoquinones formed during photodegradation .
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states (S 2p peaks at ~168 eV for sulfonate groups) to track degradation pathways .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates (e.g., azo bond cleavage products) under UV irradiation .

Q. How can its environmental persistence be evaluated, and what mitigation strategies are feasible?

  • Methodological Answer :

  • Biodegradation assays : Use halotolerant bacterial consortia (e.g., Bacillus spp.) under alkaline conditions (pH 9–10) to assess degradation efficiency via COD reduction and LC-MS metabolite profiling .
  • Adsorption studies : Test activated carbon or biochar for removal efficiency (e.g., Langmuir isotherm models) under varying ionic strengths .
  • Advanced oxidation processes (AOPs) : Optimize Fenton reaction conditions (H2O2/Fe²⁺ ratio, pH) for mineralization efficiency .

Q. What strategies are effective in optimizing its photostability for applications in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer :

  • Co-sensitization : Combine with ruthenium-based dyes to reduce photo-oxidation; monitor via incident photon-to-current efficiency (IPCE) .
  • Additive engineering : Incorporate UV absorbers (e.g., TiO2 nanoparticles) into the dye matrix to shield azo bonds from UV radiation .
  • Electrochemical impedance spectroscopy (EIS) : Evaluate charge recombination rates at the dye-electrolyte interface to correlate stability with performance .

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